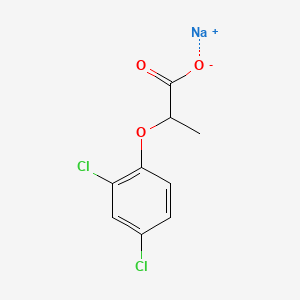
Dichlorprop-sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dichlorprop-sodium is synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by esterification with chloroacetic acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the sodium salt of dichlorprop .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product to ensure high purity and effectiveness as a herbicide .
化学反应分析
Types of Reactions
Dichlorprop-sodium undergoes various chemical reactions, including:
Oxidation: The chlorine substituents on the aromatic ring can be exchanged by hydroxyl groups through photoxidation.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: UV irradiation in methanol and pH 5 buffer solutions.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the compound with altered chlorine content.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Dichlorprop-sodium has several scientific research applications:
Chemistry: Used as a model compound to study herbicide behavior and degradation in the environment.
Biology: Investigated for its effects on plant metabolism and microbial communities in the phyllosphere.
Medicine: Studied for its potential impact on human health and its residues in agricultural products.
Industry: Applied in the formulation of herbicides for agricultural and non-agricultural use.
作用机制
Dichlorprop-sodium acts as a synthetic auxin, mimicking natural plant hormones. It is absorbed through the leaves and translocated to the roots, where it disrupts normal plant growth processes. This disruption leads to uncontrolled growth, stem and leaf malformations, and eventually plant death . The molecular targets include auxin receptors and pathways involved in plant growth regulation .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications and effects.
Uniqueness
Dichlorprop-sodium is unique due to its specific chemical structure, which allows for selective control of broad-leaved weeds while minimizing damage to crops. Its systemic action and effectiveness at low concentrations make it a valuable tool in weed management .
属性
CAS 编号 |
39104-30-8 |
|---|---|
分子式 |
C9H7Cl2NaO3 |
分子量 |
257.04 g/mol |
IUPAC 名称 |
sodium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
XWAFIZUTHLRWBE-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


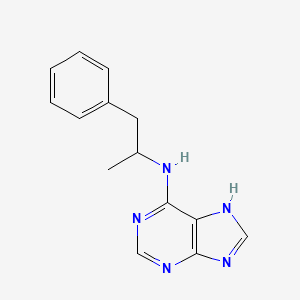


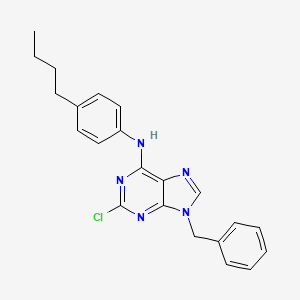
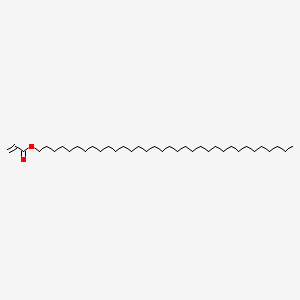
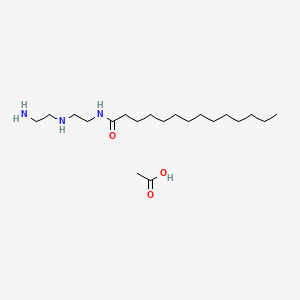
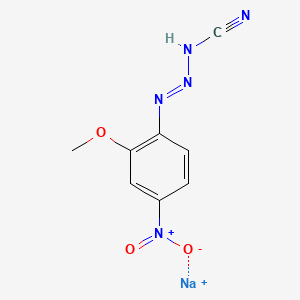
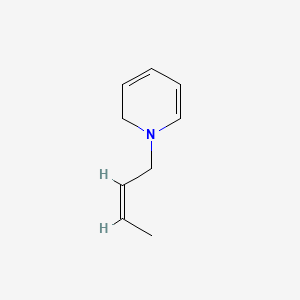

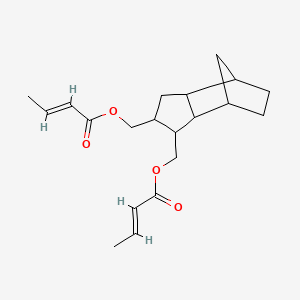
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

